2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol
Description
2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol is a halogenated phenolic compound characterized by a 2,4-dichlorophenol core substituted at the 6-position with a cyclopropylmethylamino-methyl group. This structural motif confers unique steric and electronic properties due to the strained cyclopropane ring and the secondary amine functionality.
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2,4-dichloro-6-[(cyclopropylmethylamino)methyl]phenol |
InChI |
InChI=1S/C11H13Cl2NO/c12-9-3-8(11(15)10(13)4-9)6-14-5-7-1-2-7/h3-4,7,14-15H,1-2,5-6H2 |
InChI Key |
ATRPYHMGJCNYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol as the primary starting material.
Formation of Intermediate: The intermediate compound is formed by reacting 2,4-dichlorophenol with formaldehyde under basic conditions to introduce a hydroxymethyl group at the 6-position.
Amination: The intermediate is then subjected to amination using cyclopropylmethylamine to replace the hydroxymethyl group with a cyclopropylmethylamino group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the amino group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the phenolic group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the amino group.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced forms of the amino group, such as primary amines.
Scientific Research Applications
2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on disease models.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the amino group can interact with receptor sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Analysis
Structural Variations and Electronic Effects: The target compound features a cyclopropylmethyl group, which introduces significant steric hindrance and moderate lipophilicity compared to analogs with aromatic (e.g., nitrophenyl in , pyridinyl in ) or alkylamino substituents (e.g., dimethylaminopropyl in ). The cyclopropane ring’s electron-withdrawing nature may also alter phenolic acidity and metal-binding affinity. Imine-containing analogs () exhibit planar geometries conducive to π-π stacking and metal coordination, whereas the target compound’s secondary amine may favor hydrogen bonding or protonation-dependent solubility.
Crystallographic Behavior: The monoclinic P21/c space group observed in (Z=4, V=1390.4 ų) contrasts with the P21/n symmetry of the copper complex in (V=1241.7 ų). These differences highlight how substituents influence packing efficiency and lattice stability. The target compound’s crystal structure (unreported) may exhibit intermediate metrics due to its hybrid substituent.
Biological and Functional Applications: C26 () demonstrates bioactivity in plant embryogenesis, attributed to its pyridinylimino group mimicking auxin transport inhibitors. The target compound’s cyclopropylmethyl group may confer distinct bioactivity, though this remains untested. Copper complexes () leverage phenolic oxygen and imine nitrogen for metal chelation, suggesting the target compound could form analogous complexes with transition metals for catalytic or material applications.
Synthetic Pathways: Schiff base formation (e.g., ) via condensation of 3,5-dichlorosalicylaldehyde with amines is a common route. The target compound could be synthesized similarly using cyclopropylmethylamine. Simpler derivatives like 2-amino-4,6-dichlorophenol () serve as precursors for further functionalization, underscoring the modularity of this chemical scaffold.
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk: Bulky groups (e.g., cyclopropylmethyl) may hinder molecular packing, reducing crystallinity but enhancing solubility in nonpolar media.
- Electron-Donating/Withdrawing Effects: Nitro groups () increase electrophilicity, whereas amino groups () enhance nucleophilicity, impacting reactivity in further derivatization.
- Metal Coordination: Imine and phenolic oxygen atoms in analogs () are critical for metal binding. The target compound’s amine may act as a weaker ligand unless deprotonated.
Biological Activity
2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol (CAS No. 1019561-98-8) is an organic compound notable for its unique structure and significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C₁₁H₁₃Cl₂N₁O, with a molecular weight of 246.13 g/mol. Its structure features a dichlorophenol moiety substituted at the 6-position with a cyclopropylmethylamino group, which imparts both hydrophilic and lipophilic characteristics due to the presence of polar hydroxyl and amino groups alongside the aromatic ring.
Research indicates that 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol interacts with various molecular targets, primarily enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the amino group may interact with receptor sites. These interactions can modulate enzyme activity and influence cellular processes, suggesting potential therapeutic effects.
Enzyme Interaction
Studies have demonstrated that this compound can influence enzyme activities, particularly those involved in metabolic pathways. The specific interactions depend on the structural conformation of the enzyme and the binding affinity of the compound.
Cellular Effects
In cellular models, 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol has been shown to affect cell proliferation and apoptosis. Its ability to modulate signaling pathways may contribute to its potential as a therapeutic agent in various disease models.
Case Studies
- Antitumor Activity : In a study evaluating its effects on cancer cell lines, 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol exhibited cytotoxic effects against several types of tumors. The mechanism was attributed to its interference with cell cycle progression and induction of apoptosis.
- Anti-inflammatory Properties : Another investigation highlighted its anti-inflammatory effects in animal models of inflammation. The compound reduced levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-2-[(ethylamino)methyl]phenol | C₉H₁₂ClNO | Similar phenolic structure; different amino substituent |
| 2-Cyclopropyl-6-methylphenol | C₉H₁₄O | Lacks chlorine substituents; simpler structure |
| 3-Chloro-4-methoxyphenol | C₈H₉ClO₂ | Contains a methoxy group instead of an amino group |
This table illustrates how the specific dichlorophenol structure combined with a cyclopropylmethylamino substituent may confer distinct biological activities not found in other similar compounds.
Future Directions in Research
Further research is necessary to elucidate the full scope of biological effects and therapeutic potential of 2,4-Dichloro-6-{[(cyclopropylmethyl)amino]methyl}phenol. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanistic studies will be crucial for developing it as a viable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
